![molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1](/img/structure/B559663.png)

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

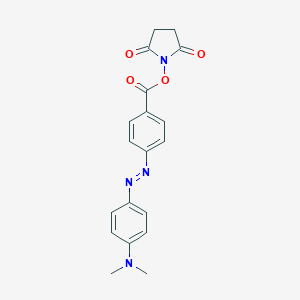

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid and is soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is also the intermediate of the bulk drug, Tofacitinib .

Synthesis Analysis

An improved seven-step synthesis of this compound from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the this compound building block .Molecular Structure Analysis

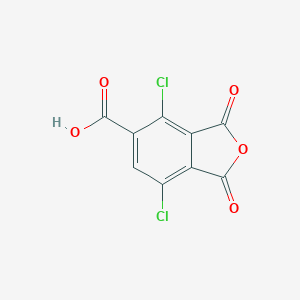

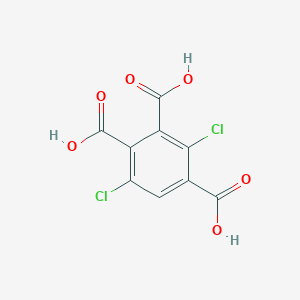

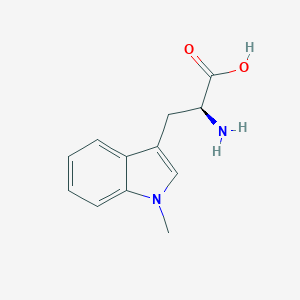

The molecular formula of this compound is C6H4ClN3 . It has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis

Chemically, this compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It has a melting point range of approximately 188-194 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique

Chimie Médicinale

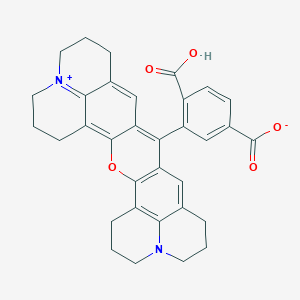

La 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine sert de squelette pour le développement d'inhibiteurs de kinases puissants. Ces inhibiteurs sont des candidats prometteurs pour la thérapie du cancer. Plus précisément, les analogues de la this compound, lorsqu'ils sont substitués par différentes amines, ont été identifiés comme des inhibiteurs puissants de la kinase 1 dépendante du phosphoinositide-3 (PDK1), une cible cruciale dans le traitement du cancer .

Troubles cutanés inflammatoires

Ce composé montre également des promesses dans le traitement des troubles cutanés inflammatoires comme la dermatite atopique. Les chercheurs explorent son potentiel comme thérapie innovante pour la gestion de l'inflammation cutanée .

Science des matériaux et électronique organique

Au-delà des applications médicinales, la this compound suscite l'attention dans le domaine de la science des matériaux. Ses propriétés électroniques et sa compatibilité avec les matériaux existants en font un candidat attrayant pour le développement de nouveaux matériaux. Ces applications incluent les semi-conducteurs organiques ou les ligands pour la catalyse .

Intermédiaires pharmaceutiques

Largement utilisé comme intermédiaire pharmaceutique, ce composé joue un rôle crucial dans la synthèse de divers composés pharmaceutiques. Sa structure unique et sa polyvalence contribuent à son importance dans le développement de médicaments .

Méthodes de synthèse améliorées

Les progrès récents en matière de synthèse ont conduit à des méthodes améliorées pour obtenir la this compound avec des rendements élevés. Ces développements améliorent l'efficacité et l'accessibilité pour les chercheurs, ce qui en fait un sujet d'intérêt continu dans les milieux académiques et industriels .

Bloc de construction pour la découverte de médicaments

Malgré les défis de synthèse, les chercheurs continuent d'explorer le potentiel du composé en raison de sa polyvalence. Il reste un bloc de construction précieux pour la découverte de médicaments, offrant des opportunités pour de nouvelles interventions thérapeutiques .

En résumé, la this compound joue un rôle crucial dans la promotion des interventions thérapeutiques, la synthèse de composés organiques et la science des matériaux. Ses propriétés uniques en font un composé polyvalent et important dans divers domaines scientifiques . Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à demander!

Mécanisme D'action

- Primary Targets : While specific targets for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are not explicitly mentioned in the available literature, it serves as a scaffold for developing potent kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways, including those involved in cancer progression and inflammatory disorders .

- Chemical Reactivity : this compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

- Binding Affinities : Molecular docking studies have shown promising binding affinities of certain derivatives against Bcl2 anti-apoptotic protein . These interactions may influence cell survival and apoptosis.

- Down-Regulation : Conversely, genes like Bcl2, Il-8, and CDK4 are down-regulated in treated cells . These changes can impact cell fate and proliferation.

- Absorption : The compound’s solubility in DMSO, ethyl acetate, and methanol suggests good absorption potential .

- Cellular Effects : The action of this compound can lead to cell cycle arrest, apoptotic death, and altered protein expression (e.g., Caspase 8, BAX, Bcl2) in specific cancer cell lines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Orientations Futures

The future directions of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are promising. It is a practical building block in the synthesis of many JAK inhibitors . Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .

Analyse Biochimique

Biochemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Cellular Effects

Derivatives of this compound have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .

Molecular Mechanism

This compound serves as a scaffold for developing potent kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Metabolic Pathways

It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Transport and Distribution

It is known that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Propriétés

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTCCCTWWAUJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190280 | |

| Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3680-69-1 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3680-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VV5MK5RX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine a useful starting material in organic synthesis?

A1: Its structure, resembling a purine base, allows for modifications at various positions. The chlorine atom at position 4 is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of diverse substituents. [, , , ] This versatility makes it valuable for creating libraries of compounds with potential biological activity. [, , , ]

Q2: Can you give specific examples of how this compound is used to synthesize biologically relevant molecules?

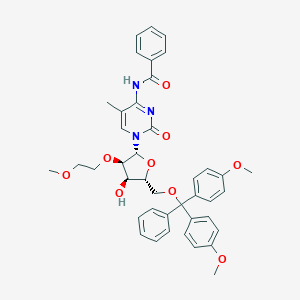

A2: Absolutely. It serves as a key intermediate in the synthesis of: * Cadeguomycin and its analogs: These are nucleoside antibiotics with antiviral and antitumor properties. The synthesis involves glycosylation of this compound with various sugar moieties. []* Tofacitinib citrate: This drug, used to treat rheumatoid arthritis, is synthesized from this compound through a multi-step process involving amination and cyclization reactions. []* 7-Deazapurine nucleosides: These compounds, including 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides, have potential antiviral activity. Their synthesis involves glycosylation of halogenated this compound derivatives. []

Q3: How does the structure of this compound influence its reactivity?

A3: The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the C-4 position highly reactive towards nucleophiles. [] This allows for the introduction of various substituents, such as amines, alkoxides, and thiols, which can significantly alter the compound's properties. [, ]

Q4: What role does phase-transfer catalysis (PTC) play in reactions involving this compound?

A4: PTC proves beneficial in nucleophilic substitution reactions involving this compound. [, , ] This technique enhances the solubility of the nucleophile and facilitates its interaction with the organic phase containing this compound. [] This results in improved reaction rates and yields, particularly in glycosylation reactions for synthesizing nucleosides. []

Q5: Have there been studies on the regioselectivity of reactions involving this compound?

A5: Yes, research indicates that N-alkylation can occur at different nitrogen atoms within the pyrrolopyrimidine ring system. For example, methylation of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can lead to the formation of 1-methyl, 3-methyl, and 7-methyl isomers. [] Understanding and controlling this regioselectivity is crucial for synthesizing specific isomers with desired biological activities. []

Q6: What are the potential applications of introducing different substituents at the C-4 position of this compound?

A6: Introducing different substituents at C-4 allows for fine-tuning the compound's properties, potentially leading to:

- Modulation of biological activity: Different substituents can influence a molecule's interactions with biological targets, affecting its potency and selectivity. []

- Improved solubility and bioavailability: Introducing polar or ionizable groups can enhance the compound's solubility in aqueous media, impacting its absorption and distribution in biological systems. []

Q7: Are there alternative synthetic routes to obtain this compound or its derivatives?

A7: Yes, researchers have explored alternative methods to optimize its synthesis. For instance, * An efficient route starting from diethyl malonate was developed, achieving a total yield of 45.8% for this compound. []* Directed lithiation of protected 4-chloropyrrolopyrimidine was investigated for the introduction of aldehyde and ketone substituents at the C-6 position, further expanding the possibilities for structural diversification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)